- Thermal Cycling Cascade Biocatalysis of myo-Inositol Synthesis from SucroseACS Catalysis, 2017, 7(9), 5992-5999,
Cas no 87-89-8 (i-Inositol)

i-Inositol 化学的及び物理的性質
名前と識別子
-
- Inositol
- Cyclohexanehexol
- Hexahydroxycyclohexane
- myo-inositol plant cell culture tested
- myo-Inositol, FCC Grade i-Inositol, FCC Grade
- meso-inositol
- p-Iodo Phenol
- Myo-Inositol
- Inosit
- Inositol NF12
- cis-1,2,3,5-trans-4,6-Cyclohexanehexol
- Inositol(Technical)
- INOSITOL, MYO-(RG) PrintBack
- I-INOSITOL
- (1R,2r,3S,4R,5s,6S)-cyclohexane-1,2,3,4,5,6-hexaol
- <i>myo<
- 2-(PROPYLAMINO)-M-PROPIONOTOLUIDIDE HYDROCHLORIDE
- bios I
- Cyclohexitol
- Dambose
- Inosital
- INOSITE
- INS
- Meat sugar
- Mesoinosite
- Mesol
- Mesovit
- nositol
- Nucite
- PhaseoMannite
- 1,2,3,4,5,6-Cyclohexanehexol
- Scyllo-inositol
- Muco-Inositol
- epi-Inositol
- Allo-inositol
- 1D-Chiro-inositol
- 1L-Chiro-inositol
- cis-Inositol
- Myoinositol
- Scyllitol
- D-chiro-Inositol
- D-(+)-chiro-Inositol
- Neo-inositol
- mesoinositol
- cyclohexane-1,2,3,4,5,6-hexol
- Quercinitol
- Myoinosite
- Cyclohexane-1,2,3,4,5,6-hexaol
- Cocositol
- Inositene
- Inositina
- Phaseomannitol
- Iso-inositol
- Mesoino
- Inositol, myo- (8CI)
- Freeda
- Mesoinosit
- MI
- Mouse antialopecia factor
- Rat antispectacled eye factor
- Scyllite
- i-Inositol
-
- MDL: MFCD00077932
- インチ: 1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H/t1-,2-,3-,4+,5-,6-
- InChIKey: CDAISMWEOUEBRE-GPIVLXJGSA-N
- ほほえんだ: O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@H](O)[C@@H]1O
- BRN: 1907328
計算された属性
- せいみつぶんしりょう: 180.06300
- どういたいしつりょう: 180.063
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 104
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 180.16
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 121
- 疎水性パラメータ計算基準値(XlogP): -3.7
じっけんとくせい
- 色と性状: 結晶水を含まない白色結晶粉末は吸湿しない。二分子結晶水を含むものは風化結晶であり、100℃で水を失う。匂いもなく、甘いです。空気中で安定する。
- 密度みつど: 1.75
- ゆうかいてん: 222-227 °C (lit.)
- ふってん: 232.96°C (rough estimate)
- フラッシュポイント: 143.4°C
- 屈折率: 1.6170 (estimate)
- PH値: 5-7 (100g/l, H2O, 20℃)
- ようかいど: H2O: 0.5 M at 20 °C, clear, colorless
- すいようせい: 14 g/100 mL (25 ºC)
- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 121.38000
- LogP: -3.83460
- ようかいせい: 水に可溶であり、無水エタノール、エーテル、クロロホルムに不溶であり、その水溶液は中性である。
- マーカー: 4978
i-Inositol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- セキュリティの説明: S24/25
- RTECS番号:NM7520800
- TSCA:Yes
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
i-Inositol 税関データ
- 税関コード:2906132000
- 税関データ:
中国税関番号:
2906132000概要:
2906132000.イノシトール。付加価値税:17.0%。税金還付率:9.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最低関税:5.5%。一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
2906132000。付加価値税:17.0%。税金還付率:9.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:5.5%。一般関税:30.0%
i-Inositol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | I665995-50g |
myo-Inositol |
87-89-8 | 50g |
¥840.00 | 2023-09-15 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F-A13586-500g |
i-Inositol |
87-89-8 | 98+% | A13586 |
¥1225.0 | 2023-04-01 | |
AN HUI DUN MAO XIN CAI LIAO Technology Co., Ltd. | H33262-500g |
87-89-8 | 99% | 500g |
¥236.0 | 2023-09-21 | ||
AK Scientific | J51585-25g |
myo-Inositol |
87-89-8 | 95% | 25g |
$11 | 2023-09-15 | |
AK Scientific | J51585-250g |
myo-Inositol |
87-89-8 | 95% | 250g |
$29 | 2023-09-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD140573-1kg |
rel-(1R,2r,3S,4R,5s,6S)-Cyclohexane-1,2,3,4,5,6-hexaol |
87-89-8 | 98% | 1kg |
¥315.0 | 2023-09-01 | |
DC Chemicals | DCJ-031-20 mg |
Inositol |
87-89-8 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018191-25g |
i-Inositol |
87-89-8 | 99% | 25g |
¥32 | 2024-05-21 | |
abcr | AB348049-500 g |
myo-Inositol, 99%; . |
87-89-8 | 99% | 500 g |
€140.40 | 2023-07-19 | |
Biosynth | I-6500-10 kg |
myo-Inositol |
87-89-8 | 10kg |
$880.70 | 2023-01-04 |
i-Inositol 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2R:Et3N, R:HClO4, S:H2O, neutralized
- An in vitro synthetic biology platform for the industrial biomanufacturing of myo-inositol from starchBiotechnology and Bioengineering, 2017, 114(8), 1855-1864,
ごうせいかいろ 3
- Product class 8: polyols, including carbohydratesScience of Synthesis, 2008, 36, 799-845,
ごうせいかいろ 4
ごうせいかいろ 5
ごうせいかいろ 6
ごうせいかいろ 7
ごうせいかいろ 8
ごうせいかいろ 9
ごうせいかいろ 10
1.2R:R:PO43-, 70°C
- Biofilm-Mediated Immobilization of a Multienzyme Complex for Accelerating Inositol Production from StarchBioconjugate Chemistry, 2021, 32(9), 2032-2042,
ごうせいかいろ 11
1.21 h, rt
1.3R:NaH, 15 h, rt
1.412 h, rt
2.1R:H2, C:Pd(OH)2, S:MeOH, 13 h, rt, 55 psi
- Hydroxyl group deprotection reactions with Pd(OH)2/C: A convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketalsTetrahedron, 2007, 63(19), 4149-4155,
ごうせいかいろ 12
- Production of myo-inositol from glucose by a novel trienzymatic cascade of polyphosphate glucokinase, inositol 1-phosphate synthase and inositol monophosphataseEnzyme and Microbial Technology, 2018, 112, 1-5,
ごうせいかいろ 13
ごうせいかいろ 14
ごうせいかいろ 15
- Elaboration of the ether cleaving ability and selectivity of the classical Pearlman's catalyst [Pd(OH)2/C]: concise synthesis of a precursor for a myo-inositol pyrophosphateTetrahedron, 2012, 68(47), 9769-9776,
ごうせいかいろ 16
1.2R:Ag2CO3, neutralized
- Macropyllanosides A-D, secoiridoid glycosides from Hydrangea macrophylla subsp. serrataHeterocycles, 2008, 76(1), 313-320,
ごうせいかいろ 17
ごうせいかいろ 18
i-Inositol Raw materials
- Cornstarch
- myo-Inositol,1,2:4,5-bis-O-(1-methylethylidene)-3,6-bis-O-(phenylmethyl)-
- D-myo-Inositol, 2,3-O-[2-[(2S,3R,4S)-3-ethenyl-2-(β-D-glucopyranosyloxy)-3,4-dihydro-5-(methoxycarbonyl)-2H-pyran-4-yl]ethylidene]-
- 6,8,9-tris(benzyloxy)-2,4,10-trioxatricyclo[3.3.1.1~3,7~]decane
- i-Inositol
- Oxireno[e]-1,3-benzodioxole-4,5-diol, hexahydro-2,2-dimethyl-, (3aS,4R,5S,5aS,6aS,6bR)-
- 1,3,5-O-Methylidyne-myo-inositol
- D(+)-Glucose
- inositol 2-monophosphate
- Starch soluble
- Sucrose, Ultra Pure
- 5-Inosose, myo- (7CI,8CI)
- myo-Inositol, 1,3,5-O-(phenylmethylidyne)-
- Phytin
- 1,2:4,5-Diisopropylidene D,L-myo-Inositol
- Maltodextrin
i-Inositol Preparation Products
i-Inositol サプライヤー
i-Inositol 関連文献
-
Fumitaka Kudo,Tadashi Eguchi Nat. Prod. Rep. 2022 39 1622
-
Michael D. Best,Honglu Zhang,Glenn D. Prestwich Nat. Prod. Rep. 2010 27 1403
-
Toshihiko Aiba,Masaki Sato,Daichi Umegaki,Takanori Iwasaki,Nobuaki Kambe,Koichi Fukase,Yukari Fujimoto Org. Biomol. Chem. 2016 14 6672
-
Md Lutfor Rahman,Mashitah Mohd Yusoff,Sandeep Kumar RSC Adv. 2014 4 35089
-
Andrei V. Nikolaev,Nawaf Al-Maharik Nat. Prod. Rep. 2011 28 970
-
Andrew M. Riley,Huanchen Wang,Stephen B. Shears,Barry V. L. Potter Med. Chem. Commun. 2019 10 1165
-
7. A synthetic cyclitol-nucleoside conjugate polyphosphate is a highly potent second messenger mimicWolfgang Dohle,Xiangdong Su,Stephen J. Mills,Ana?M. Rossi,Colin W. Taylor,Barry V. L. Potter Chem. Sci. 2019 10 5382
-
Amol M. Vibhute,Kana M. Sureshan RSC Adv. 2013 3 7321
-
Michael D. Best,Honglu Zhang,Glenn D. Prestwich Nat. Prod. Rep. 2010 27 1403
-
Fanbo Song,Jing Zhang,Yuefang Zhao,Wenbin Chen,Luyuan Li,Zhen Xi Org. Biomol. Chem. 2012 10 3642
i-Inositolに関する追加情報
What Is 87-89-8 and i-Inositol in Biomedical Research?
In the realm of biomedical and pharmaceutical research, 87-89-8 (the CAS registry number for i-Inositol) represents a critical compound with multifaceted applications. i-Inositol, a stereoisomer of inositol, is a naturally occurring carbohydrate that plays a pivotal role in cellular signaling, metabolic regulation, and neurological health. Researchers have extensively studied its potential in managing conditions like polycystic ovary syndrome (PCOS), insulin resistance, and mental health disorders, making it a focal point in nutraceutical and therapeutic development. Its molecular structure (C6H12O6) and biochemical interactions underscore its versatility, driving demand for high-purity 87-89-8 i-Inositol in clinical trials and drug formulations.
The Role of 87-89-8 i-Inositol in Metabolic Disorders
One of the most compelling applications of 87-89-8 i-Inositol lies in its efficacy against metabolic syndromes. Studies highlight its ability to enhance insulin sensitivity and mitigate symptoms of PCOS, a condition affecting 10% of women globally. By modulating inositol phosphate pathways, it aids in glucose metabolism and ovarian function, offering a natural alternative to synthetic drugs. Recent clinical trials emphasize its synergistic effects with D-chiro-inositol, further solidifying its position in endocrine research. For consumers seeking 87-89-8 i-Inositol supplements, understanding its mechanism of action and optimal dosages remains a top priority, as evidenced by trending searches.
87-89-8 i-Inositol and Mental Health Applications
The neuroprotective properties of 87-89-8 i-Inositol have garnered attention for their potential in treating anxiety, depression, and bipolar disorder. As a precursor to secondary messengers like phosphatidylinositol, it influences serotonin and dopamine receptor activity, offering a non-pharmaceutical intervention for mood stabilization. Research published in journals such as Neuropsychopharmacology underscores its efficacy in reducing panic attacks, with minimal side effects compared to traditional SSRIs. This aligns with growing consumer interest in evidence-based nutraceuticals, driving demand for high-quality 87-89-8 i-Inositol in mental wellness products.
Quality Standards and Safety of 87-89-8 i-Inositol
Ensuring the purity and safety of 87-89-8 i-Inositol is paramount for both researchers and consumers. Regulatory bodies like the FDA and European Pharmacopoeia mandate stringent testing for heavy metals, solvents, and microbiological contaminants in commercial preparations. Analytical techniques such as HPLC and mass spectrometry are employed to verify compliance with pharmaceutical-grade standards. For buyers, certifications like USP-NF or GMP serve as critical indicators of quality, addressing concerns about adulteration and bioavailability in the supplement market.
Future Prospects of 87-89-8 i-Inositol in Personalized Medicine
The integration of 87-89-8 i-Inositol into personalized medicine frameworks represents a frontier in biopharmaceutical innovation. Advances in genomic profiling and metabolomics are uncovering patient-specific responses to inositol therapy, particularly in cancer prevention and neurodegenerative diseases. For instance, its role in PI3K/AKT pathway modulation is being explored for targeted oncology treatments. As the scientific community delves deeper into precision nutrition, the demand for research-grade 87-89-8 i-Inositol is projected to surge, cementing its status as a cornerstone of next-generation therapeutics.

